7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide
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Overview
Description
7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Methoxylation: Introduction of the methoxy group at the 7-position can be achieved using methanol and a suitable catalyst.
N-Phenylation: The N-phenyl group can be introduced via a nucleophilic substitution reaction.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding acid chloride with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the methyl groups.
Reduction: Reduction reactions may target the quinoline ring or the carboxamide group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar activities, potentially serving as a lead compound in drug discovery.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Quinoline derivatives have been used in the treatment of malaria, cancer, and other diseases, suggesting that this compound might have similar applications.
Industry
Industrially, the compound could be used in the development of new materials, dyes, or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide would depend on its specific application. In a biological context, it might interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinacrine: Another antimalarial drug with structural similarities.
Uniqueness
7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1(2H)-carboxamide is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
7-methoxy-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-20(2,3)22(18-12-16(24-4)10-11-17(14)18)19(23)21-15-8-6-5-7-9-15/h5-13H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDMIGJTKWQXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)C(=O)NC3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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